molecular formula C10H18N2O3 B6165777 tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate CAS No. 2007400-80-6

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate

Cat. No.: B6165777
CAS No.: 2007400-80-6
M. Wt: 214.26 g/mol
InChI Key: OXXUYFWRICGTMP-UHFFFAOYSA-N
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Description

Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate, also known as t-Bu-CMC, is a carbamate derivative of tert-butyl alcohol. It is a colorless liquid that is widely used in organic synthesis for its ability to form stable carbamate esters. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in the synthesis of polymers and in the preparation of cyclopropyl derivatives.

Scientific Research Applications

T-Bu-CMC is widely used in organic synthesis due to its ability to form stable carbamate esters. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers, and in the preparation of cyclopropyl derivatives. In addition, tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate has been used in the synthesis of peptides and proteins, as well as in the preparation of fluorescent labels for biological imaging.

Mechanism of Action

The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is based on its ability to form stable carbamate esters. The carbamate esters formed by this compound are highly stable and can be used as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
T-Bu-CMC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. However, there is limited information available on the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The major advantage of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is its ability to form stable carbamate esters. This makes it a useful reagent for the synthesis of a variety of compounds. However, it is important to note that this compound is a highly reactive compound and should be handled with care. In addition, it is important to note that this compound is toxic and should not be inhaled or ingested.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate. These include the development of new synthetic routes for the synthesis of compounds, the use of this compound as a catalyst in the synthesis of polymers, and the use of this compound in the synthesis of peptides and proteins. Additionally, this compound could be used in the preparation of fluorescent labels for biological imaging. Furthermore, further research could be conducted to investigate the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate involves a two-step process. In the first step, tert-butanol is reacted with formaldehyde to form the corresponding tert-butyl formate ester. This is then reacted with dimethylcarbamoyl chloride to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate involves the reaction of tert-butyl N-(chloromethyl)-N-cyclopropylcarbamate with ammonium carbonate to form tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate.", "Starting Materials": [ "tert-butyl N-(chloromethyl)-N-cyclopropylcarbamate", "ammonium carbonate" ], "Reaction": [ "Add tert-butyl N-(chloromethyl)-N-cyclopropylcarbamate to a round-bottom flask", "Add a stir bar and 50 mL of anhydrous tetrahydrofuran (THF) to the flask", "Add ammonium carbonate to the flask and stir the mixture at room temperature for 24 hours", "After 24 hours, filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate as a white solid" ] }

2007400-80-6

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13)

InChI Key

OXXUYFWRICGTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)N)C1CC1

Purity

95

Origin of Product

United States

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